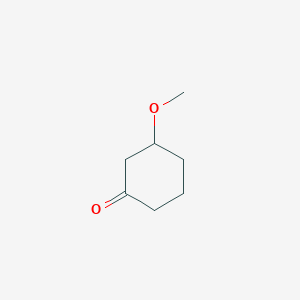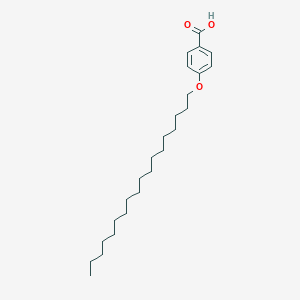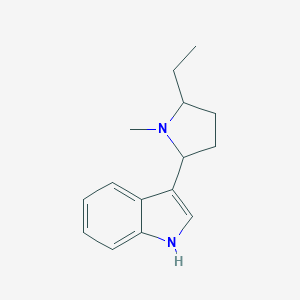
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid, anandamide, which is involved in pain regulation, mood, and appetite. URB597 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety, depression, and pain.
Mechanism Of Action
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole works by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood.
Biochemical And Physiological Effects
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been shown to increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its selectivity for FAAH. This allows for the specific inhibition of FAAH without affecting other enzymes or receptors. However, one limitation of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole is its short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential use in the treatment of anxiety and depression. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the long-term effects of 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole and its potential for abuse.
Synthesis Methods
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can be synthesized using a multistep process starting with commercially available starting materials. The synthesis involves the formation of a pyrrolidine ring followed by the introduction of an indole ring and the addition of an ethyl group. The final product is purified using chromatography techniques.
Scientific Research Applications
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
CAS RN |
19369-07-4 |
|---|---|
Product Name |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-3-11-8-9-15(17(11)2)13-10-16-14-7-5-4-6-12(13)14/h4-7,10-11,15-16H,3,8-9H2,1-2H3 |
InChI Key |
SCSHLMQESUQPEU-UHFFFAOYSA-N |
SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
synonyms |
3-(5-Ethyl-1-methyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



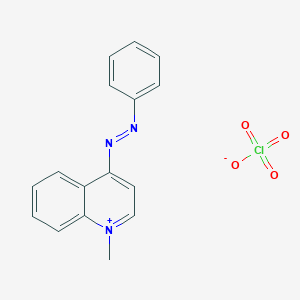
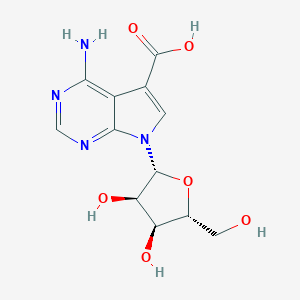

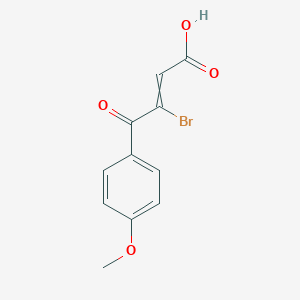

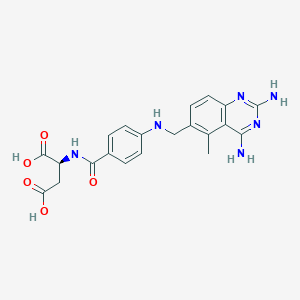
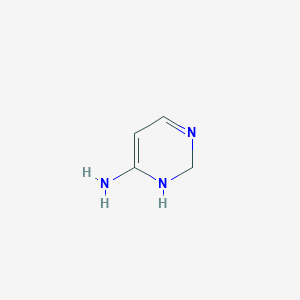
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
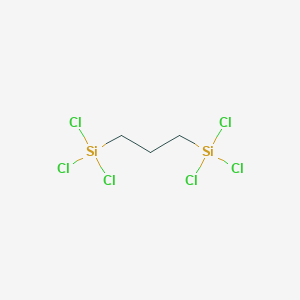
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
